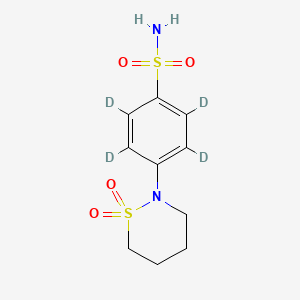

Sulthiame-d4

Description

BenchChem offers high-quality Sulthiame-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulthiame-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O4S2 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D |

InChI Key |

HMHVCUVYZFYAJI-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCCCS2(=O)=O)[2H])[2H])S(=O)(=O)N)[2H] |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Sulthiame-d4: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulthiame-d4 is the deuterated analog of Sulthiame, a sulfonamide-based carbonic anhydrase inhibitor used as an anticonvulsant medication. The strategic replacement of four hydrogen atoms with deuterium on the benzene ring of Sulthiame offers a valuable tool for pharmacokinetic and metabolic studies. This modification can potentially alter the drug's metabolic profile due to the kinetic isotope effect, leading to a longer half-life and modified pharmacokinetics compared to its non-deuterated counterpart. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Sulthiame-d4, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

Sulthiame-d4 is a stable, isotopically labeled compound with the systematic IUPAC name 4-(tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4. The four deuterium atoms are located on the phenyl ring.

Table 1: Physicochemical Properties of Sulthiame-d4

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀D₄N₂O₄S₂ | [1] |

| Molecular Weight | 294.38 g/mol | [1] |

| CAS Number | 1795021-05-4 | [1] |

| Unlabeled CAS Number | 61-56-3 | [1] |

| Appearance | Beige to Light Brown Solid | [2] |

| Melting Point | >173°C (decomposed) | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [2] |

| SMILES | O=S1(=O)N(C2=C(C(=C(S(N)(=O)=O)C(=C2[2H])[2H])[2H])[2H])CCCC1 | [1] |

Mechanism of Action

The primary mechanism of action of Sulthiame, and presumably Sulthiame-d4, is the inhibition of carbonic anhydrase (CA) enzymes.[3] CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. By inhibiting CA, Sulthiame leads to an accumulation of carbonic acid and a subsequent decrease in pH in neuronal tissues. This localized acidosis is thought to reduce neuronal hyperexcitability and thus suppress seizures.

Experimental Protocols

Proposed Synthesis of Sulthiame-d4

While a specific, detailed synthesis of Sulthiame-d4 has not been published in peer-reviewed literature, a plausible route can be proposed based on modern methods for the deuteration of aromatic sulfonamides. One such approach involves an iridium-catalyzed hydrogen-isotope exchange (HIE) reaction. This method is advantageous due to its high selectivity for C-H bonds ortho to a directing group, in this case, the sulfonamide.[1][4]

Materials:

-

Sulthiame (unlabeled)

-

Deuterium gas (D₂) or deuterated solvent (e.g., benzene-d₆)

-

Iridium catalyst, e.g., [Ir(cod)(IMes)(PPh₃)]PF₆ (cod = 1,5-cyclooctadiene, IMes = 1,3-dimesitylimidazol-2-ylidene)

-

Anhydrous, degassed solvent (e.g., dichloromethane)

-

Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with Sulthiame and the iridium catalyst (typically 1-5 mol%).

-

Anhydrous, degassed solvent is added to dissolve the reactants.

-

The reaction vessel is sealed and connected to a manifold with a deuterium gas supply.

-

The atmosphere in the reaction vessel is replaced with deuterium gas by several vacuum/backfill cycles.

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature to 50°C) for a set period (e.g., 12-24 hours).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford Sulthiame-d4.

-

The level of deuterium incorporation is determined by ¹H NMR and mass spectrometry.

Analytical Methodology: Quantification by LC-MS/MS

Sulthiame-d4 is commonly used as an internal standard for the accurate quantification of Sulthiame in biological matrices. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been described for this purpose.[4]

Sample Preparation (Plasma):

-

To 100 µL of human plasma, add 300 µL of methanol containing a known concentration of Sulthiame-d4 as the internal standard.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sulthiame | 291.0 | 156.0 |

| Sulthiame-d4 | 295.1 | 160.0 |

Quantification:

The concentration of Sulthiame in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (Sulthiame-d4) against a calibration curve prepared with known concentrations of Sulthiame.

Pharmacokinetics

Specific pharmacokinetic studies on Sulthiame-d4 are not extensively available in the public domain. However, the deuteration of drugs is a well-established strategy to favorably alter their pharmacokinetic properties.[1] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage by cytochrome P450 enzymes (the kinetic isotope effect). This can result in:

-

Increased half-life: The drug remains in the body for a longer period.

-

Increased exposure (AUC): The overall amount of drug the body is exposed to is higher.

-

Reduced formation of certain metabolites: This could potentially lead to a better safety profile.

Pharmacokinetic studies of unlabeled Sulthiame have shown it to be well-absorbed orally with a half-life of approximately 15 hours in adults.[5] It is anticipated that Sulthiame-d4 would exhibit a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. However, dedicated in vivo studies are required to confirm these hypotheses and to fully characterize the pharmacokinetic profile of Sulthiame-d4.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of Sulthiame-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for Sulthiame-d4. The information is compiled from established chemical literature and adapted for the specific target molecule, focusing on providing detailed experimental protocols and relevant data for research and development purposes.

Introduction

Sulthiame, a carbonic anhydrase inhibitor, is an anticonvulsant drug used in the treatment of epilepsy. The deuterated analog, Sulthiame-d4, in which four hydrogen atoms on the phenyl ring are replaced by deuterium, serves as a valuable internal standard for pharmacokinetic and metabolic studies. The introduction of deuterium atoms provides a distinct mass shift, enabling accurate quantification in complex biological matrices by mass spectrometry. This guide outlines a plausible and detailed method for the synthesis and purification of Sulthiame-d4, specifically 4-(1,1-dioxidotetrahydro-2H-1,2-thiazin-2-yl)benzene-2,3,5,6-d4-sulfonamide.

Proposed Synthesis of Sulthiame-d4

The most direct and efficient method for the preparation of Sulthiame-d4 is through a late-stage, transition-metal-catalyzed hydrogen-deuterium (H/D) exchange on the aromatic ring of unlabeled Sulthiame. Iridium-catalyzed C-H activation is a well-established method for the ortho-deuteration of aromatic compounds containing directing groups, such as sulfonamides.

Synthetic Pathway

The proposed synthetic pathway involves the direct ortho-deuteration of the phenyl ring of Sulthiame using an iridium catalyst and a deuterium source, typically deuterium oxide (D₂O). The sulfonamide group directs the iridium catalyst to activate the C-H bonds at the ortho positions, facilitating the exchange with deuterium.

Caption: Proposed synthetic pathway for Sulthiame-d4.

Experimental Protocol: Iridium-Catalyzed Ortho-Deuteration

This protocol is adapted from established procedures for the iridium-catalyzed deuteration of primary aromatic sulfonamides.

Materials:

-

Sulthiame (unlabeled)

-

[(COD)Ir(IPr)Cl] (Chloro(1,5-cyclooctadiene)(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)iridium(I)) or a similar iridium-N-heterocyclic carbene (NHC) complex

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add Sulthiame (1 equivalent) and the iridium catalyst (e.g., [(COD)Ir(IPr)Cl], 1-5 mol%).

-

Solvent and Deuterium Source: Add anhydrous THF to dissolve the reactants. Following this, add deuterium oxide (D₂O, a significant excess, e.g., 20-50 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature. The reaction can often proceed at ambient temperature, but gentle heating (e.g., 40-60 °C) may be required to achieve a high level of deuteration. Monitor the reaction progress by taking small aliquots and analyzing by LC-MS to observe the incorporation of deuterium.

-

Work-up: Upon completion of the reaction (as determined by LC-MS), cool the mixture to room temperature. Remove the THF under reduced pressure. The remaining aqueous solution can be extracted with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Sulthiame-d4. Further purification is necessary to remove any remaining unlabeled Sulthiame and the iridium catalyst.

Purification of Sulthiame-d4

Purification of the deuterated product is critical to ensure high isotopic purity for its use as an internal standard. Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for this purpose.

Purification Workflow

The crude product from the synthesis is first subjected to a preliminary purification, such as flash chromatography, to remove the bulk of the catalyst. The final purification to separate Sulthiame-d4 from any remaining unlabeled or partially deuterated Sulthiame is achieved by preparative HPLC.

Caption: Purification workflow for Sulthiame-d4.

Experimental Protocol: Preparative HPLC

This protocol is based on published HPLC methods for the analysis of unlabeled Sulthiame and can be scaled up for preparative purposes.

Instrumentation and Conditions:

| Parameter | Specification |

| Column | Reversed-phase C18 (preparative scale) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized based on analytical separation (e.g., 10-90% B over 30 minutes) |

| Flow Rate | Dependent on column dimensions (e.g., 20-50 mL/min) |

| Detection | UV at 245 nm |

| Injection Volume | Dependent on sample concentration and column capacity |

Procedure:

-

Sample Preparation: Dissolve the semi-purified Sulthiame-d4 in a suitable solvent, such as methanol or the initial mobile phase composition.

-

Chromatography: Inject the sample onto the equilibrated preparative HPLC system.

-

Fraction Collection: Collect the fractions corresponding to the Sulthiame-d4 peak.

-

Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to confirm the purity and isotopic enrichment.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified Sulthiame-d4.

Characterization and Data Presentation

Thorough characterization of the final product is essential to confirm its identity, purity, and level of deuteration.

Analytical Techniques

-

Mass Spectrometry (MS): To confirm the molecular weight of Sulthiame-d4 and determine the isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of protons at the 2, 3, 5, and 6 positions of the phenyl ring.

-

²H NMR: To confirm the presence of deuterium at the expected positions.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Quantitative Data Summary

The following table summarizes the expected analytical data for successfully synthesized and purified Sulthiame-d4.

| Parameter | Expected Value |

| Chemical Formula | C₁₀H₁₀D₄N₂O₄S₂ |

| Molecular Weight | 294.38 g/mol |

| Appearance | White to off-white solid |

| Chemical Purity (HPLC) | > 98% |

| Isotopic Purity (MS) | > 99 atom % D |

| ¹H NMR | Signals corresponding to the tetrahydrothiazine ring protons and the sulfonamide protons, with significantly reduced or absent signals for the aromatic protons. |

| Mass Spectrum (M+H)⁺ | m/z ≈ 295.07 |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of Sulthiame-d4. The proposed iridium-catalyzed H/D exchange offers a direct and efficient route to the desired deuterated product. The outlined purification strategy, centered around preparative HPLC, is designed to achieve the high chemical and isotopic purity required for its application as an internal standard in demanding analytical methods. Researchers and drug development professionals can utilize this guide as a foundational resource for the in-house production of Sulthiame-d4.

Mechanism of action of deuterated Sulthiame

An In-depth Technical Guide on the Core Mechanism of Action of Deuterated Sulthiame

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of deuterated sulthiame, an investigational carbonic anhydrase inhibitor. By substituting specific hydrogen atoms with deuterium, this molecule is engineered to leverage the kinetic isotope effect, aiming for an optimized pharmacokinetic profile compared to its parent compound, sulthiame. This document details its primary molecular target, the resulting physiological cascade, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format, and key conceptual frameworks are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction: Rationale for Deuteration of Sulthiame

Sulthiame is a sulfonamide-based anticonvulsant drug that has been utilized in the treatment of various forms of epilepsy, particularly benign focal epilepsies of childhood.[1][2] Its primary mechanism of action is the inhibition of carbonic anhydrase (CA) enzymes.[3][4] A significant limitation of sulthiame is its pharmacokinetic profile, which is characterized by a relatively short elimination half-life, necessitating frequent dosing and leading to fluctuations in plasma concentrations.[5]

Deuteration, the selective replacement of hydrogen with its stable, heavier isotope deuterium, offers a strategic approach to improving a drug's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. For sulthiame, deuteration is intended to reduce the rate of metabolic clearance, thereby prolonging its half-life and increasing systemic exposure, which could lead to a more stable therapeutic window and improved patient compliance.

Molecular Mechanism of Action

Primary Target: Carbonic Anhydrase Inhibition

The principal molecular target for both sulthiame and its deuterated analogue is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][3][6] These enzymes are ubiquitous and catalyze the rapid, reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).

By inhibiting CA, sulthiame leads to an accumulation of CO₂ and a subsequent decrease in intracellular pH (acidosis) within central nervous system neurons.[3][6][7] This modest intracellular acidosis is believed to be a key contributor to its anticonvulsant effect by reducing neuronal hyperexcitability.[6][7]

Signaling Pathway of Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by deuterated sulthiame initiates a cascade of events that ultimately suppresses epileptiform activity. The drug readily crosses the neuronal membrane to inhibit intracellular CA isoforms. This disruption of pH homeostasis affects the function of various ion channels and receptors.

Caption: Core signaling pathway for deuterated sulthiame.

Carbonic Anhydrase Isoform Inhibition

Sulthiame is not a selective inhibitor and demonstrates activity against multiple CA isoforms. Its therapeutic and side-effect profile is a composite of its effects on these different isoforms. Deuteration is not expected to alter the intrinsic inhibitory activity (Kᵢ) of the molecule, as this is determined by its binding to the enzyme's active site, a process that does not typically involve C-H bond cleavage.

Table 1: Inhibitory Potency (Kᵢ) of Sulthiame Against Key Human CA Isoforms

| Isoform | Kᵢ (nM) | Physiological Relevance |

|---|---|---|

| CA II | 6 nM | Highly abundant cytosolic isoform in various tissues, including the brain. |

| CA IV | 134 nM | Membrane-bound isoform. |

| CA VA/VB | 81 nM / 112 nM | Mitochondrial isoforms. |

| CA VII | 56 nM | Cytosolic isoform predominantly expressed in the brain. |

| CA IX | 25 nM | Transmembrane isoform, primarily associated with tumors. |

| CA XII | 39 nM | Transmembrane isoform found in various tissues, including the brain. |

Source: Data compiled from kinetic studies of mammalian carbonic anhydrase isoforms.[8]

Pharmacokinetics: The Deuteration Advantage

The primary differentiation of deuterated sulthiame from its parent compound lies in its pharmacokinetic profile. By slowing metabolism, deuteration is projected to increase the drug's half-life (t½) and area under the curve (AUC), leading to greater and more sustained drug exposure from a given dose.

Table 2: Comparison of Projected Pharmacokinetic Parameters

| Parameter | Sulthiame | Deuterated Sulthiame (Projected) | Expected Change |

|---|---|---|---|

| Elimination Half-life (t½) | 5-15 hours[9] | 15-45 hours | Increased |

| Area Under the Curve (AUC) | Variable | Increased | Increased |

| Metabolic Clearance (CL) | Moderate-High | Reduced | Decreased |

Note: Values for deuterated sulthiame are projected based on the principles of the kinetic isotope effect and are subject to confirmation in clinical studies. Sulthiame's half-life can be shorter in children and is affected by co-medications.[5]

Logical Framework for Deuteration

The rationale for developing deuterated sulthiame is based on a direct causal chain originating from fundamental chemical principles.

Caption: The logical basis for deuterated sulthiame's design.

Experimental Protocols

Characterization of deuterated sulthiame requires a suite of in vitro and in vivo experiments to confirm its mechanism, potency, and pharmacokinetic profile.

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀/Kᵢ) of deuterated sulthiame against specific human CA isoforms.

Methodology (Stopped-Flow CO₂ Hydration Assay):

-

Enzyme and Compound Preparation: Recombinant human CA isoforms are purified. Deuterated sulthiame is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Assay Buffer: A pH-sensitive indicator dye (e.g., p-nitrophenol) in a suitable buffer (e.g., Tris-HCl) is prepared.

-

Reaction Initiation: The enzyme solution, with or without the inhibitor, is rapidly mixed with a CO₂-saturated aqueous solution in a stopped-flow spectrophotometer.

-

Data Acquisition: The rate of the catalyzed CO₂ hydration reaction is monitored by measuring the change in absorbance of the pH indicator over a short time frame (milliseconds). The initial reaction velocity is calculated.

-

Data Analysis: The reaction rates at various inhibitor concentrations are plotted to generate a dose-response curve. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated from this curve. The Kᵢ is then determined using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile (t½, Cmax, AUC) of deuterated sulthiame in an animal model and compare it to non-deuterated sulthiame.

Methodology (Rodent Model):

-

Animal Model: Male Sprague-Dawley rats (n=6-8 per group) are used.

-

Drug Administration: Animals are administered a single oral dose of either deuterated sulthiame or sulthiame.

-

Blood Sampling: Serial blood samples are collected via a cannulated vein (e.g., jugular vein) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

-

Sample Processing: Plasma is isolated by centrifugation and stored at -80°C.

-

Bioanalysis: Plasma concentrations of the parent drug are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. A deuterated internal standard is typically used for this analysis.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key parameters such as AUC, Cmax, Tmax, and t½.

Experimental Workflow Visualization

The process for evaluating a novel compound like deuterated sulthiame follows a structured progression from in vitro characterization to in vivo assessment.

Caption: High-level preclinical experimental workflow.

Conclusion

Deuterated sulthiame is a rationally designed molecule that retains the established carbonic anhydrase inhibitory mechanism of its parent compound while being engineered for an improved pharmacokinetic profile. The core mechanism hinges on inducing a modest intracellular acidosis in neurons, thereby reducing hyperexcitability. The strategic use of deuteration is anticipated to slow metabolic clearance, leading to a longer half-life and more consistent plasma concentrations. This offers the potential for a more favorable dosing regimen and a more stable therapeutic effect. The validation of these projected benefits through rigorous preclinical and clinical evaluation is the critical next step in its development pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. schn.health.nsw.gov.au [schn.health.nsw.gov.au]

- 3. What is the mechanism of Sultiame? [synapse.patsnap.com]

- 4. Sultiame - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of sulthiame in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitor sulthiame reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carbonic anhydrase inhibitors. Interaction of the antiepileptic drug sulthiame with twelve mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulthiame - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [resolve.cambridge.org]

Sulthiame-d4 as a Stable Isotope Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Sulthiame-d4 as a stable isotope tracer in pharmaceutical research. It covers the core principles of its use, detailed experimental protocols for quantification, and insights into the mechanism of action of Sulthiame.

Introduction to Sulthiame and Stable Isotope Labeling

Sulthiame is a sulfonamide derivative used as an anticonvulsant medication, particularly in the treatment of certain forms of epilepsy.[1][2] Stable isotope labeling, the incorporation of a non-radioactive isotope into a molecule, is a powerful technique in drug development.[3][4] Deuterium (²H or D), a stable isotope of hydrogen, is commonly used. Sulthiame-d4, in which four hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for bioanalytical assays and has potential as a tracer in pharmacokinetic and metabolic studies. The use of deuterated compounds can improve experimental accuracy and the reliability of data by overcoming individual differences in experiments.[]

Core Applications of Sulthiame-d4

The primary application of Sulthiame-d4 is as an internal standard in the quantification of Sulthiame in biological matrices such as plasma, whole blood, and urine.[6] Its chemical properties are nearly identical to unlabeled Sulthiame, but its increased mass allows for clear differentiation in mass spectrometry-based analyses.[7] This ensures accurate and precise measurement of the parent drug concentration.

While direct studies using Sulthiame-d4 as a tracer to investigate the metabolism and pharmacokinetics of Sulthiame are not extensively documented in the public domain, the principles of stable isotope tracer studies are well-established.[3][8] Such a study would involve administering Sulthiame-d4 to a subject and tracking its absorption, distribution, metabolism, and excretion over time.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of Sulthiame. While the pharmacokinetic data presented is for unlabeled Sulthiame, it provides a crucial reference for designing and interpreting studies using a Sulthiame-d4 tracer.

Table 1: Analytical Method Parameters for Sulthiame and Sulthiame-d4 Detection

| Parameter | Value | Reference |

| Analytical Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [6] |

| Column | XSelect HSS T3 column (Waters) | [6] |

| Mobile Phase | Water-acetonitrile gradient | [6] |

| Mass Transition (Sulthiame) | m/z 289.0 → 225.1 | [6] |

| Mass Transition (Sulthiame-d4) | m/z 293.0 → 229.1 | [6] |

| Lower Limit of Detection | 0.001 µg/mL | [6] |

| Lower Limit of Quantification | 0.01 µg/mL | [6] |

| Dynamic Range | Up to 50 µg/mL | [6] |

Table 2: Pharmacokinetic Parameters of Sulthiame in Healthy Volunteers (Single Oral Doses)

| Dose | Cmax (Plasma) | Cmax (Whole Blood) | Note | Reference |

| 50 mg | - | - | Striking nonlinear disposition observed, with a 10-fold increase in plasma Cmax as doses doubled. | [6] |

| 100 mg | - | - | Whole blood Cmax increased less than proportionally to the dose. | [6] |

| 200 mg | - | - | [6] |

Specific Cmax values were not provided in the source material, but the trend of non-linear pharmacokinetics was highlighted.

Experimental Protocols

Quantification of Sulthiame in Biological Samples using Sulthiame-d4 as an Internal Standard

This protocol is based on a validated LC-MS/MS method.[6]

1. Sample Preparation:

- To 100 µL of human plasma, hemolyzed whole blood, or hemolyzed red blood cells, add 300 µL of methanol containing a known concentration of Sulthiame-d4 as the internal standard.

- Urine samples are processed in a similar manner.

- The addition of methanol serves to precipitate proteins.

- Vortex the mixture and centrifuge to pellet the precipitated proteins.

- Collect the supernatant for analysis.

2. Chromatographic Separation:

- Inject the supernatant onto an HPLC system.

- Perform chromatographic separation using an XSelect HSS T3 column.

- Employ a water-acetonitrile gradient elution over 5 minutes to separate Sulthiame from other matrix components.

3. Mass Spectrometric Detection:

- Utilize a triple quadrupole mass spectrometer for detection.

- Monitor the specific mass-to-charge ratio (m/z) transitions for Sulthiame (289.0 → 225.1) and Sulthiame-d4 (293.0 → 229.1).

- The ratio of the peak area of Sulthiame to the peak area of Sulthiame-d4 is used to calculate the concentration of Sulthiame in the sample.

Hypothetical Experimental Protocol for a Sulthiame-d4 Tracer Study

This protocol is a generalized workflow for a pharmacokinetic study using a stable isotope tracer.

1. Subject Recruitment and Baseline Sampling:

- Enroll healthy volunteers or patients according to the study inclusion/exclusion criteria.[6]

- Collect pre-dose blood and urine samples to serve as a baseline.

2. Dosing:

- Administer a single oral dose of Sulthiame-d4 at a predetermined concentration.

3. Serial Sampling:

- Collect serial plasma, whole blood, and urine samples at predefined time points post-dose (e.g., 15, 30 min, 1, 2, 3, 4, 5, 6, 8, 10, 24, 48, 72, 168, 336, and 504 hours).[6]

4. Sample Processing and Analysis:

- Process the collected samples as described in the quantification protocol above.

- Analyze the samples using a validated LC-MS/MS method to determine the concentrations of both Sulthiame-d4 and any potential deuterated metabolites.

5. Pharmacokinetic Analysis:

- Use the concentration-time data to calculate key pharmacokinetic parameters for Sulthiame-d4, such as Cmax, Tmax, AUC, and elimination half-life.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Sulthiame

Sulthiame's primary mechanism of action is the inhibition of carbonic anhydrase enzymes.[1][9][10] This inhibition leads to an increase in carbon dioxide and a decrease in bicarbonate levels, resulting in a lower pH in the neuronal environment.[1] This intracellular acidosis is thought to reduce neuronal excitability and contribute to its anticonvulsant effects.[10][11] Some studies also suggest that Sulthiame may modulate the function of certain ion channels.[1][2]

Caption: Mechanism of action of Sulthiame via carbonic anhydrase inhibition.

Experimental Workflow for a Sulthiame-d4 Tracer Study

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study using Sulthiame-d4 as a tracer.

Caption: Experimental workflow for a Sulthiame-d4 stable isotope tracer study.

Conclusion

Sulthiame-d4 is an invaluable tool in the study of Sulthiame. Its primary, well-established use is as an internal standard for accurate and precise quantification in bioanalytical methods. Furthermore, it holds significant potential as a stable isotope tracer for in-depth pharmacokinetic and metabolism studies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies involving Sulthiame and its deuterated analogue.

References

- 1. What is the mechanism of Sultiame? [synapse.patsnap.com]

- 2. What is Sultiame used for? [synapse.patsnap.com]

- 3. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable isotope tracer methods for in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Carbonic anhydrase inhibitor sulthiame reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulthiame add‐on therapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Sulthiame-d4 in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of Sulthiame-d4, a deuterated internal standard essential for the accurate quantification of the antiepileptic drug Sulthiame in biological matrices. Given the critical role of internal standards in bioanalytical method validation, ensuring their stability under various storage and handling conditions is paramount for reliable pharmacokinetic and toxicokinetic studies. While specific public data on the stability of Sulthiame-d4 is limited, this guide outlines the standard experimental protocols and acceptance criteria based on regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction to Sulthiame-d4 in Bioanalysis

Sulthiame-d4 is the deuterated analog of Sulthiame, a carbonic anhydrase inhibitor used in the treatment of epilepsy. In quantitative bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards like Sulthiame-d4 are the gold standard. They are chemically almost identical to the analyte, Sulthiame, and thus exhibit similar behavior during sample preparation, extraction, and chromatographic separation. This mimicry allows for the correction of variability in the analytical process, leading to more accurate and precise results.

A study utilizing a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sulthiame in whole blood, plasma, and urine employed Sulthiame-d4 as the internal standard. The mass-to-charge ratio (m/z) transitions used for detection were 289.0 → 225.1 for sulthiame and 293.0 → 229.1 for Sulthiame-d4.[1]

Experimental Protocols for Stability Assessment

The stability of Sulthiame-d4 in biological matrices must be rigorously evaluated to ensure that its concentration remains unchanged during the entire lifecycle of a sample, from collection to analysis. The following protocols are based on established regulatory guidelines for bioanalytical method validation.[2][3][4][5]

General Considerations

-

Matrices: Stability should be assessed in all relevant biological matrices, such as plasma, whole blood, and urine.

-

Concentrations: Stability is typically evaluated at low and high concentrations of Sulthiame-d4.

-

Acceptance Criteria: The mean concentration of Sulthiame-d4 at each time point should be within ±15% of the nominal (initial) concentration.

Freeze-Thaw Stability

This experiment simulates the effect of repeated freezing and thawing of samples.

Methodology:

-

Spike a set of low and high concentration quality control (QC) samples of Sulthiame-d4 in the biological matrix of interest.

-

Analyze one set of fresh QC samples to establish the baseline concentration.

-

Freeze the remaining QC samples at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Refreeze the samples for at least 12 hours.

-

Repeat the freeze-thaw cycle for a specified number of times (typically three cycles).

-

Analyze the QC samples after the final thaw and compare the results to the baseline concentration.

Short-Term (Bench-Top) Stability

This experiment assesses the stability of Sulthiame-d4 in samples left at room temperature for a period that mimics the sample handling and preparation time.

Methodology:

-

Spike a set of low and high concentration QC samples in the desired biological matrix.

-

Analyze one set of fresh QC samples to determine the initial concentration.

-

Leave the remaining QC samples at room temperature (approximately 20-25°C) for a specified duration (e.g., 4, 8, or 24 hours).

-

Analyze the samples and compare the measured concentrations to the initial values.

Long-Term Stability

This experiment evaluates the stability of Sulthiame-d4 over the expected storage period of the study samples.

Methodology:

-

Prepare a sufficient number of low and high concentration QC samples in the relevant biological matrix.

-

Analyze a subset of these samples to establish the baseline concentration at time zero.

-

Store the remaining samples at the intended storage temperature (e.g., -20°C or -80°C).

-

At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze for Sulthiame-d4 concentration.

-

Compare the results to the baseline concentrations to assess stability over time.

Stock Solution and Working Solution Stability

The stability of the stock and working solutions of Sulthiame-d4 used to prepare calibrators and QC samples must also be established.

Methodology:

-

Prepare stock and working solutions of Sulthiame-d4 in an appropriate solvent.

-

Store the solutions under defined conditions (e.g., refrigerated at 2-8°C or at room temperature).

-

At specified time points, analyze the stored solutions and compare the response to that of a freshly prepared solution.

Data Presentation

The following tables present hypothetical stability data for Sulthiame-d4 in human plasma. These tables are for illustrative purposes and demonstrate how stability data should be presented. The acceptance criterion is a deviation of no more than 15% from the nominal concentration.

Table 1: Freeze-Thaw Stability of Sulthiame-d4 in Human Plasma (3 Cycles at -20°C)

| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Deviation from Nominal | Pass/Fail |

| 50 | 51.5 | +3.0% | Pass |

| 500 | 492.0 | -1.6% | Pass |

Table 2: Short-Term (Bench-Top) Stability of Sulthiame-d4 in Human Plasma at Room Temperature (24 hours)

| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Deviation from Nominal | Pass/Fail |

| 50 | 48.9 | -2.2% | Pass |

| 500 | 508.5 | +1.7% | Pass |

Table 3: Long-Term Stability of Sulthiame-d4 in Human Plasma at -80°C (6 Months)

| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Deviation from Nominal | Pass/Fail |

| 50 | 52.1 | +4.2% | Pass |

| 500 | 489.5 | -2.1% | Pass |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the stability assessment experiments.

Caption: Workflow for Freeze-Thaw Stability Assessment.

Caption: Workflow for Short-Term (Bench-Top) Stability Assessment.

Caption: Workflow for Long-Term Stability Assessment.

Conclusion

References

A Technical Guide to the Comparative Metabolic Stability of Sulthiame and Sulthiame-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative experimental data on the metabolic stability of Sulthiame versus Sulthiame-d4 is not currently available in published literature. This guide provides a comprehensive overview based on the known metabolism of Sulthiame, established principles of drug deuteration, and theoretical projections. The experimental protocols described herein are proposed methodologies for conducting such a comparative analysis.

Introduction: The Rationale for Deuterating Sulthiame

Sulthiame is a sulfonamide derivative and a carbonic anhydrase inhibitor used as an anticonvulsant. While effective in certain types of epilepsy, its pharmacokinetic profile, including a relatively moderate half-life, presents an opportunity for optimization. One established strategy in drug development to enhance metabolic stability is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification can lead to a more favorable pharmacokinetic profile, potentially reducing dosing frequency and improving patient compliance.

The C-D bond is stronger than the C-H bond. Consequently, enzymatic cleavage of a C-D bond, which is often the rate-limiting step in drug metabolism, requires more energy. This phenomenon, known as the Kinetic Isotope Effect (KIE) , can significantly slow down the rate of metabolism, leading to a longer half-life and increased systemic exposure of the drug. This guide explores the potential impact of deuteration on the metabolic stability of Sulthiame.

Metabolism of Sulthiame

Sulthiame undergoes moderate metabolism in the liver. The primary metabolic pathway identified is the hydroxylation of the tetrahydrothiazine ring, leading to the formation of pharmacologically inactive metabolites.

Known Metabolites:

-

3-Hydroxy-Sulthiame

-

4-Hydroxy-Sulthiame

The specific cytochrome P450 (CYP) isoenzymes responsible for the hydroxylation of Sulthiame have not been definitively identified in the available literature. However, CYP-mediated oxidation is the most probable mechanism for this biotransformation.

Metabolic Pathway of Sulthiame

Caption: Metabolic pathway of Sulthiame.

Sulthiame-d4: A Theoretical Comparison of Metabolic Stability

Based on the known metabolic pathway of Sulthiame, the logical sites for deuteration to enhance metabolic stability are the 3- and 4-positions of the tetrahydrothiazine ring. By replacing the hydrogen atoms at these positions with deuterium, the resulting Sulthiame-d4 is expected to exhibit a reduced rate of hydroxylation due to the kinetic isotope effect.

Projected Impact of Deuteration:

-

Increased Half-life (t½): The rate of metabolic clearance is expected to decrease, leading to a longer elimination half-life for Sulthiame-d4 compared to Sulthiame.

-

Reduced Intrinsic Clearance (CLint): In vitro studies using liver microsomes are predicted to show a lower intrinsic clearance for the deuterated compound.

-

Increased Area Under the Curve (AUC): In vivo studies would likely demonstrate a higher total drug exposure for Sulthiame-d4.

Quantitative Data Summary

The following table summarizes the known pharmacokinetic parameters of Sulthiame and provides a theoretical projection for Sulthiame-d4.

| Parameter | Sulthiame | Sulthiame-d4 (Projected) |

| Half-life (t½) | 5-15 hours[1] | Increased |

| Intrinsic Clearance (CLint) | Moderate | Lower |

| Metabolites | 3-Hydroxy-Sulthiame, 4-Hydroxy-Sulthiame | 3-Hydroxy-Sulthiame-d4, 4-Hydroxy-Sulthiame-d4 |

| Primary Metabolic Pathway | CYP-mediated hydroxylation | Slower CYP-mediated hydroxylation |

Proposed Experimental Protocols

To empirically determine and compare the metabolic stability of Sulthiame and Sulthiame-d4, a series of in vitro experiments are proposed.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of Sulthiame and Sulthiame-d4 in human liver microsomes.

Methodology:

-

Incubation: Sulthiame and Sulthiame-d4 (1 µM) will be incubated separately with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

-

Reaction Initiation: The metabolic reaction will be initiated by the addition of an NADPH-regenerating system.

-

Time Points: Aliquots will be collected at 0, 5, 15, 30, 45, and 60 minutes.

-

Reaction Termination: The reaction will be quenched by the addition of ice-cold acetonitrile.

-

Sample Analysis: The concentration of the parent compound (Sulthiame or Sulthiame-d4) at each time point will be determined by a validated LC-MS/MS method.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining will be plotted against time. The slope of the linear regression will be used to calculate the half-life and intrinsic clearance.

CYP Reaction Phenotyping

Objective: To identify the specific CYP isoenzymes responsible for the metabolism of Sulthiame.

Methodology:

-

Recombinant CYP Isozymes: Sulthiame (1 µM) will be incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.

-

Chemical Inhibition: Sulthiame (1 µM) will be incubated with pooled human liver microsomes in the presence and absence of selective chemical inhibitors for major CYP isoenzymes.

-

Sample Analysis: The rate of Sulthiame depletion will be measured by LC-MS/MS.

-

Data Analysis: The CYP isoenzymes that show the highest rate of Sulthiame metabolism or whose inhibition significantly reduces Sulthiame metabolism will be identified as the primary metabolizing enzymes.

Experimental Workflow

Caption: Proposed experimental workflow.

Conclusion

While direct experimental evidence is pending, the principles of the kinetic isotope effect strongly suggest that Sulthiame-d4 will exhibit enhanced metabolic stability compared to its non-deuterated counterpart. This is predicted to manifest as a longer half-life and increased systemic exposure. The proposed experimental protocols provide a robust framework for the empirical validation of this hypothesis. Identifying the specific CYP isoenzymes involved in Sulthiame metabolism will further refine our understanding and allow for a more targeted approach to drug development and the prediction of potential drug-drug interactions. The development of Sulthiame-d4 represents a promising strategy to improve upon the pharmacokinetic profile of a clinically useful antiepileptic drug.

References

Sulthiame-d4: A Technical Guide to its Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis, purity, and analytical methodologies for Sulthiame-d4. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this deuterated analogue of the carbonic anhydrase inhibitor, Sulthiame.

Certificate of Analysis: Typical Data and Specifications

A Certificate of Analysis (CoA) for Sulthiame-d4 provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the data presented in the tables below.

Identification and Chemical Properties

| Parameter | Specification |

| Compound Name | Sulthiame-d4 |

| Synonyms | 4-(Tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4 |

| CAS Number | 1795021-05-4[1][2] |

| Unlabeled CAS Number | 61-56-3[1] |

| Molecular Formula | C₁₀H₁₀D₄N₂O₄S₂[1][2] |

| Molecular Weight | 294.38 g/mol [1][2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Quality and Purity Specifications

| Parameter | Method | Specification |

| Chemical Purity | HPLC | ≥95%[1] |

| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium incorporation |

| Structure Confirmation | ¹H-NMR, ²H-NMR, MS | Conforms to structure |

| Storage Conditions | Store at +4°C[1] |

Experimental Protocols for Analysis

Detailed and validated analytical methods are essential for confirming the quality and purity of Sulthiame-d4. The following sections outline the key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is adapted from established protocols for the analysis of Sulthiame and is suitable for determining the chemical purity of Sulthiame-d4.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 245 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed sample of Sulthiame-d4 in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Workflow for HPLC Analysis:

Mass Spectrometry (MS) for Isotopic Purity and Structure Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight of Sulthiame-d4 and determining its isotopic purity.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, depending on sensitivity.

-

Mass Range: Scan a range appropriate to detect the parent ion and its isotopologues (e.g., m/z 200-400).

-

Sample Infusion: The sample can be directly infused or introduced via an LC system.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. The isotopic distribution is analyzed to calculate the percentage of deuterium incorporation.

Logical Flow for Isotopic Purity Determination:

References

Methodological & Application

Application Note: Quantitative Analysis of Sulthiame-d4 in Human Plasma by UPLC-MS/MS

Introduction

Sulthiame is a sulfonamide derivative used as an anticonvulsant medication. Therapeutic drug monitoring and pharmacokinetic studies of sulthiame require a sensitive, specific, and robust analytical method for its quantification in biological matrices. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Sulthiame-d4 in human plasma. The use of a stable isotope-labeled internal standard, such as Sulthiame-d4, is the preferred approach in quantitative bioanalysis as it corrects for variability during sample preparation and instrumental analysis, thereby improving data accuracy and precision.[1][2][3][4] The method described herein utilizes a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in clinical research and drug development settings.

Experimental Protocols

1. Materials and Reagents

-

Sulthiame-d4 (analyte) and Sulthiame (internal standard, IS) were of certified reference material grade.

-

Acetonitrile (ACN) and Methanol (MeOH), both LC-MS grade.

-

Formic acid, LC-MS grade.

-

Human plasma (K2-EDTA as anticoagulant).

-

Deionized water, 18.2 MΩ·cm.

2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Individual stock solutions of Sulthiame-d4 and Sulthiame were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: A series of working standard solutions of Sulthiame-d4 were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard Working Solution (100 ng/mL): The Sulthiame stock solution was diluted with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation) The protein precipitation method is a widely used technique for preparing biological fluid samples for LC/MS/MS analysis.[5]

-

Aliquot 100 µL of plasma samples (calibration standards, quality control samples, and unknown samples) into a 96-well plate.

-

Add 50 µL of the internal standard working solution (100 ng/mL Sulthiame) to each well, except for the blank samples (to which 50 µL of the 50:50 acetonitrile/water mixture is added).

-

Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.[6][7][8]

-

Seal the plate and vortex for 2 minutes at 1,350 rpm.

-

Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a new 96-well plate for UPLC-MS/MS analysis.

4. UPLC-MS/MS System and Conditions

-

UPLC System: A Waters ACQUITY UPLC® system or equivalent.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., TSQ Quantum Ultra) equipped with a heated electrospray ionization (HESI) source.[6][9]

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.9 µm).[9]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient is employed for the separation.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.

-

MRM Transitions: The multiple reaction monitoring (MRM) transitions for Sulthiame-d4 and the internal standard, Sulthiame, are monitored. The specific m/z transitions are 293.0 → 229.1 for Sulthiame-d4 and 289.0 → 225.1 for Sulthiame.[6]

Data Presentation

Table 1: UPLC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.4 | 95 | 5 |

| 0.5 | 0.4 | 95 | 5 |

| 2.5 | 0.4 | 5 | 95 |

| 3.5 | 0.4 | 5 | 95 |

| 3.6 | 0.4 | 95 | 5 |

| 5.0 | 0.4 | 95 | 5 |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | HESI (Positive) |

| Spray Voltage (V) | 3500 |

| Sheath Gas Pressure (psi) | 40 |

| Aux Gas Pressure (psi) | 10 |

| Capillary Temperature (°C) | 350 |

| MRM Transitions | |

| Sulthiame-d4 (Quantifier) | 293.0 → 229.1 |

| Sulthiame (Internal Standard) | 289.0 → 225.1 |

Table 3: Calibration Curve for Sulthiame-d4 in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1.0 | 0.012 | 105.3 |

| 2.5 | 0.031 | 101.8 |

| 5.0 | 0.062 | 98.7 |

| 10.0 | 0.125 | 99.5 |

| 25.0 | 0.315 | 102.1 |

| 50.0 | 0.628 | 100.4 |

| 100.0 | 1.255 | 99.2 |

| 250.0 | 3.130 | 98.0 |

| Linearity (r²) | 0.998 | |

| Weighting | 1/x |

Table 4: Accuracy and Precision Data for Sulthiame-d4 in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 | 8.2 |

| Low QC | 3.0 | 2.91 | 97.0 | 5.1 | 6.8 |

| Mid QC | 30.0 | 30.84 | 102.8 | 3.9 | 5.5 |

| High QC | 200.0 | 195.6 | 97.8 | 4.2 | 6.1 |

*LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation. Intra-day and inter-day precision and accuracy were evaluated by analyzing five replicates of each QC level on the same day and on three different days, respectively. The acceptance criteria for accuracy and precision are typically within ±15% (±20% for LLOQ).[10][11]

Mandatory Visualization

Caption: Experimental workflow for Sulthiame-d4 quantification.

The UPLC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantitative analysis of Sulthiame-d4 in human plasma. The simple protein precipitation sample preparation protocol is efficient and reproducible. The method demonstrates excellent linearity, accuracy, and precision over a wide dynamic range, making it well-suited for applications in clinical research and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures the robustness and reliability of the results.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. agilent.com [agilent.com]

- 6. Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lcms.cz [lcms.cz]

- 11. LC-MS/MS-Based Quantification of 9 Antiepileptic Drugs From a Dried Sample Spot Device - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Sulthiame in Human Plasma Using Sulthiame-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulthiame is a sulfonamide derivative used as an anticonvulsant. Accurate and reliable quantification of Sulthiame in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as Sulthiame-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, thereby improving accuracy and precision.[1] This application note provides a detailed protocol for the analysis of Sulthiame in human plasma using Sulthiame-d4 as an internal standard.

Analytical Method

A sensitive and selective LC-MS/MS method was developed and validated for the quantification of Sulthiame in human plasma. The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by tandem mass spectrometry.

Materials and Reagents

-

Sulthiame reference standard

-

Sulthiame-d4 internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulthiame and Sulthiame-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Sulthiame stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the Sulthiame-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

The following protocol outlines the protein precipitation method for extracting Sulthiame from plasma samples:

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 300 µL of the internal standard working solution (Sulthiame-d4 in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Sulthiame and Sulthiame-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sulthiame | 289.0 | 225.1[2] |

| Sulthiame-d4 | 293.0 | 229.1[2] |

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, and recovery.

Quantitative Data Summary

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.01 - 50 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL[2] |

| Lower Limit of Detection (LLOD) | 0.001 µg/mL[2] |

| Intra-day Precision (CV%) | < 15% |

| Inter-day Precision (CV%) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Table 4: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |

| LLOQ | 0.01 | 95 - 105 | < 10 | 93 - 107 | < 12 |

| Low QC | 0.03 | 92 - 103 | < 8 | 94 - 105 | < 9 |

| Mid QC | 10 | 97 - 102 | < 5 | 96 - 103 | < 6 |

| High QC | 40 | 98 - 104 | < 6 | 97 - 105 | < 7 |

Note: The data in Tables 3 and 4 are representative and may vary based on specific instrumentation and laboratory conditions. A study reported that deviations from the nominal concentration for internal quality controls were within -1.9% to +11.7% over the calibration range.[2]

Visualizations

Experimental Workflow

Caption: Workflow for Sulthiame analysis in plasma.

Signaling Pathway (Logical Relationship)

Caption: Quantification logic using an internal standard.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Sulthiame in human plasma using Sulthiame-d4 as an internal standard. The simple protein precipitation sample preparation and the high selectivity and sensitivity of the LC-MS/MS detection provide a method that is well-suited for high-throughput bioanalysis in a research or clinical setting. The use of a deuterated internal standard ensures high accuracy and precision, which is essential for pharmacokinetic and therapeutic drug monitoring studies.

References

- 1. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry – Biosciences Biotechnology Research Asia [biotech-asia.org]

Application Notes and Protocols for Pharmacokinetic Studies of Sulthiame Using Sulthiame-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulthiame is a sulfonamide derivative with anticonvulsant properties, primarily used in the treatment of certain types of epilepsy. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Sulthiame-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like Sulthiame. This method offers high selectivity, sensitivity, and accuracy by minimizing matrix effects and variability in sample processing.

These application notes provide a comprehensive overview of the pharmacokinetic parameters of Sulthiame and detailed protocols for its quantification in biological matrices using Sulthiame-d4 as an internal standard.

Pharmacokinetic Profile of Sulthiame

A pilot study in healthy volunteers administered single oral doses of 50 mg, 100 mg, and 200 mg of Sulthiame provided key pharmacokinetic insights. The quantification of Sulthiame in plasma and whole blood was performed using a validated LC-MS/MS method with Sulthiame-d4 as the internal standard[1]. The study revealed a nonlinear pharmacokinetic profile, particularly in plasma.

Quantitative Pharmacokinetic Data

The following tables summarize the geometric mean pharmacokinetic parameters of Sulthiame in plasma and whole blood after single oral doses.

Table 1: Pharmacokinetic Parameters of Sulthiame in Plasma

| Parameter | 50 mg Dose | 100 mg Dose | 200 mg Dose |

| Cmax (µg/mL) | 0.25 | 2.5 | 25 |

| Tmax (h) | 4.0 | 4.0 | 4.0 |

| AUC (0-inf) (µg·h/mL) | 15.2 | 152 | 1520 |

| t½ (h) | 30 | 30 | 30 |

| CL/F (L/h) | 3.3 | 0.66 | 0.13 |

| Vd/F (L) | 142 | 28 | 5.6 |

Data sourced from a pilot pharmacokinetic study in healthy volunteers[1].

Table 2: Pharmacokinetic Parameters of Sulthiame in Whole Blood

| Parameter | 50 mg Dose | 100 mg Dose | 200 mg Dose |

| Cmax (µg/mL) | 1.5 | 2.5 | 4.0 |

| Tmax (h) | 4.0 | 4.0 | 4.0 |

| AUC (0-inf) (µg·h/mL) | 80 | 130 | 200 |

| t½ (h) | 40 | 40 | 40 |

Data sourced from a pilot pharmacokinetic study in healthy volunteers[1].

Experimental Protocols

Protocol 1: Bioanalytical Method for Sulthiame Quantification in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for the quantification of Sulthiame in human plasma using Sulthiame-d4 as an internal standard.

1. Materials and Reagents:

-

Sulthiame reference standard

-

Sulthiame-d4 internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Preparation of Stock and Working Solutions:

-

Sulthiame Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulthiame in methanol.

-

Sulthiame-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulthiame-d4 in methanol.

-

Working Solutions: Prepare serial dilutions of the Sulthiame stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Sulthiame-d4 stock solution in methanol.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL Sulthiame-d4 internal standard working solution.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Sulthiame: Precursor ion > Product ion (specific m/z values to be optimized)

-

Sulthiame-d4: Precursor ion > Product ion (specific m/z values to be optimized)

-

5. Data Analysis:

-

Quantify Sulthiame concentrations by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

-

Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression model.

Visualizations

Mechanism of Action of Sulthiame

Sulthiame's primary mechanism of action is the inhibition of the carbonic anhydrase enzyme. This leads to an accumulation of carbonic acid and a subsequent decrease in intracellular pH, which is thought to contribute to the stabilization of neuronal membranes and a reduction in seizure activity.

Caption: Mechanism of action of Sulthiame as a carbonic anhydrase inhibitor.

Experimental Workflow for Sulthiame Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in a typical pharmacokinetic study of Sulthiame using Sulthiame-d4.

Caption: Workflow for a pharmacokinetic study of Sulthiame.

References

Application Note: Quantitative Analysis of Sulthiame in Human Plasma, Whole Blood, and Urine using Isotope Dilution Mass Spectrometry with Sulthiame-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Sulthiame in various biological matrices, including human plasma, whole blood, and urine. The methodology employs Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulthiame-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. This method is particularly suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Sulthiame.

Introduction

Sulthiame is a carbonic anhydrase inhibitor used as an anticonvulsant medication.[1] Accurate and reliable quantification of Sulthiame in biological samples is crucial for pharmacokinetic and pharmacodynamic studies, as well as for optimizing therapeutic regimens.[2][3] Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high specificity and accuracy.[4][5] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, Sulthiame-d4) as an internal standard (IS) at the beginning of the sample preparation process.[6][7] The IS behaves identically to the analyte of interest throughout extraction and ionization, thus compensating for any sample loss or matrix-induced signal suppression or enhancement.[8]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique. It relies on the addition of a known amount of an isotopically enriched standard (e.g., Sulthiame-d4) to the sample. This "isotopic analog" is chemically identical to the analyte (Sulthiame) but has a different mass due to the isotopic substitution. The analyte and the internal standard are co-extracted, co-chromatographed, and co-ionized. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The concentration of the analyte is then determined by the ratio of the signal from the analyte to the signal from the internal standard.

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Materials and Reagents

-

Sulthiame analytical standard

-

Sulthiame-d4 internal standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma, whole blood, or urine

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare stock solutions of Sulthiame and Sulthiame-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of Sulthiame by serial dilution of the stock solution with methanol:water (1:1, v/v).

-

Internal Standard Working Solution: Prepare a working solution of Sulthiame-d4 in methanol.

-

Calibration Standards: Prepare calibration standards by spiking blank biological matrix (plasma, whole blood, or urine) with the appropriate working standard solutions of Sulthiame.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation

The sample preparation involves a protein precipitation step.[6]

-

To 100 µL of human plasma, hemolyzed whole blood, or urine, add 300 µL of methanol containing the Sulthiame-d4 internal standard.[6]

-

Vortex the mixture thoroughly.

-

Sonicate for 30 seconds.[6]

-

Centrifuge to pellet the precipitated proteins.[6]

-

Transfer 250 µL of the supernatant to a clean vial.[6]

-

Add 250 µL of pure water and vortex.[6]

-

The sample is now ready for LC-MS/MS analysis.[6]

Figure 2: Experimental Workflow for Sample Preparation.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[6]

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography System |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Sulthiame | m/z 289.0 → 225.1 |

| Sulthiame-d4 | m/z 293.0 → 229.1 |

Quantitative Data Summary

The method demonstrates good linearity, sensitivity, and accuracy for the quantification of Sulthiame in biological matrices.[6]

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL |

| Upper Limit of Quantification (ULOQ) | 50 µg/mL |

| Dynamic Range | 0.01 - 50 µg/mL |

| Inaccuracy (Bias) | -1.9% to +11.7% |

| Matrix Effect | No significant matrix effect observed |

Conclusion

The described isotope dilution LC-MS/MS method using Sulthiame-d4 as an internal standard provides a highly selective, sensitive, and accurate means for the quantitative determination of Sulthiame in human plasma, whole blood, and urine. The simple and rapid sample preparation procedure, combined with the specificity of tandem mass spectrometry, makes this method well-suited for high-throughput analysis in a research setting. The use of a stable isotope-labeled internal standard effectively mitigates potential matrix effects and ensures data reliability. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals working with Sulthiame.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Pharmacokinetics of sulthiame in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotope dilution tandem mass spectrometric method for T4/T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Utilizing Sulthiame-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulthiame is a sulfonamide derivative and a well-established carbonic anhydrase inhibitor utilized as an anticonvulsant medication.[1][2] Its primary mechanism of action involves the inhibition of carbonic anhydrase (CA), leading to a decrease in intracellular pH in neurons and a subsequent reduction in neuronal excitability.[3] Additionally, Sulthiame has been shown to modulate voltage-gated sodium channels, further contributing to its anti-seizure properties by reducing neuronal firing rates.[4][5]